Superior Thermal Stabilization of RNA Duplexes Compared to 2'-OMe and Unmodified RNA
Incorporation of 2'-F-Cytidine phosphoramidite into an oligonucleotide results in a greater increase in melting temperature (Tm) per modification when hybridized to an RNA target, compared to both 2'-OMe and unmodified RNA residues [1]. The stabilization is additive, allowing for predictable tuning of binding affinity [1].
| Evidence Dimension | Thermal Stabilization (ΔTm) per residue in RNA duplex |
|---|---|
| Target Compound Data | +2.0 °C per residue |
| Comparator Or Baseline | 2'-OMe-RNA: +1.5 °C per residue; Unmodified RNA: +1.1 °C per residue |
| Quantified Difference | 0.5 °C higher per residue vs. 2'-OMe; 0.9 °C higher per residue vs. RNA |
| Conditions | Duplex formation with complementary RNA target; general observation from literature synthesis |
Why This Matters
Higher Tm translates to stronger target binding at physiological temperatures, potentially enabling higher potency or reduced dosing for therapeutic oligonucleotides.
- [1] Glen Research. (n.d.). 2'-F-Ac-C-CE Phosphoramidite (10-3415). Glen Research. Retrieved April 18, 2026. View Source
